

physical and chemical properties of allyl carbamate

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An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **allyl carbamate**. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.

Core Physical and Chemical Properties

Allyl carbamate, with the chemical formula C4H7NO2, is a versatile chemical intermediate.[1] [2] Its physical and chemical characteristics are summarized below.

Table 1: Physical Properties of Allyl Carbamate



Property	Value	Source(s)	
Molecular Formula	C4H7NO2 [1][3][4]		
Molecular Weight	101.10 g/mol	[1][2][3][4]	
Appearance	Colorless liquid [2]		
Odor	Pungent [2]		
Melting Point	19-21 °C	[5]	
Boiling Point	207-208 °C at 760 mmHg	[1][5]	
Density	1.044 - 1.077 g/cm3 at 25 °C	[1][2]	
Refractive Index	1.441 - 1.454 at 20 °C	[1][2]	
Flash Point	100 - 112.3 °C [1][2]		
Vapor Pressure	0.218 mmHg at 25 °C	[1]	
Solubility	Insoluble in water; Soluble in many organic solvents	[2]	

Table 2: Chemical and Safety Information

Identifier	Value	Source(s)	
CAS Number	2114-11-6	[1][3]	
InChIKey	OCAAZRFBJBEVPS- UHFFFAOYSA-N	[3][5]	
Canonical SMILES	C=CCOC(=O)N	:O)N [5][6]	
Stability	Stable under recommended storage conditions	[1]	
Hazard Statements	H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H400 (Very toxic to aquatic life)	[1]	



Spectral Data

Spectroscopic data is crucial for the identification and characterization of **allyl carbamate**.

Table 3: Spectroscopic Data for Allyl Carbamate Derivatives

Spectroscopy	Derivative	Observed Peaks/Shifts	Source(s)
¹ H NMR	(E)-Hex-2-en-1-yl carbamate	(400 MHz, CDCl ₃) δ 5.77 (dt, 1H), 5.57 (dt, 1H), 4.67 (brs, 2H), 4.50 (d, 1H), 2.03 (q, 2H), 1.41 (sextet, 2H), 0.90 (t, 3H)	[7]
¹³ C NMR	(E)-Hex-2-en-1-yl carbamate	(125 MHz, CDCl ₃) δ 156.7, 136.2, 124.2, 65.9, 34.3, 22.0, 13.6	[7]
IR	(E)-Hex-2-en-1-yl carbamate	(neat) ν 3435, 3335, 1683 cm ⁻¹	[7]
¹ H NMR	(Z)-3-Phenylallyl carbamate	(400 MHz, CDCl ₃) δ 7.42-7.17 (m, 5H), 6.66 (d, 1H), 5.82 (dt, 1H), 4.85 (dd, 2H), 4.67 (brs, 2H)	[7]
¹³ C NMR	(Z)-3-Phenylallyl carbamate	(75 MHz, CDCl ₃) δ 156.6, 136.0, 132.7, 128.7, 128.4, 127.5, 126.1, 62.1	[7]
IR	(Z)-3-Phenylallyl carbamate	(neat) ν 3480, 3345, 1715, 1385, 1321 cm ⁻¹	[7]

Chemical Reactivity and Behavior



The carbamate group is a key structural motif in many approved drugs and is noted for its good chemical and proteolytic stability.[8] The reactivity of **allyl carbamate** is influenced by both the allylic group and the carbamate functionality.

- Reactions with Electrophiles: Allylic carbamates can react with electrophiles, with substitution
 occurring at the carbon atom alpha or gamma to the carbamate group.[9] Steric factors, such
 as the bulk of substituents on the carbamate and the incoming electrophile, play a
 fundamental role in the reaction's success.[9]
- Nucleophilic Substitution: Certain allylic carbamates react with oxygen nucleophiles to yield allylic ethers, accompanied by the elimination of the carbamate group.[9]
- Protecting Group Chemistry: The allyloxycarbonyl (Alloc) group, derived from allyl carbamate, is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[10] Its removal (deprotection) is typically achieved under mild conditions using a palladium catalyst.[10][11]
- Rearrangement Reactions: **Allyl carbamate**s can undergo dehydration to form allyl cyanates, which then instantaneously rearrange to allyl isocyanates.[12] This sequence is a valuable method for the enantioselective synthesis of allyl amine derivatives.[12]
- Domino Reactions: In the presence of a Rh(III) catalyst, allyl carbamates can participate in domino C-H activation and (4+1) annulation reactions, where the allyl carbamate acts as a C1-synthon.[13][14]

Experimental ProtocolsSynthesis of Allyl Carbamate Derivatives

A general procedure for the carbamate protection of polyamines using alkyl phenyl carbonates, which can be adapted for **allyl carbamate**, involves the following steps:

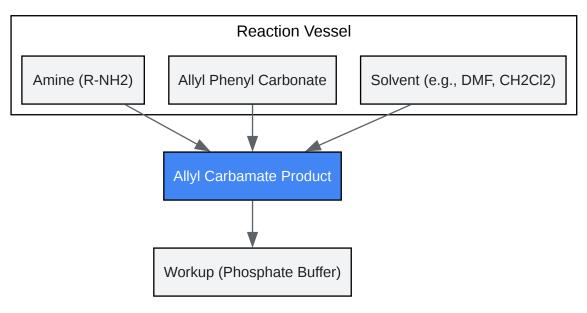
- Reaction Setup: Dissolve the amine (0.05 mol) in a suitable solvent such as DMF (50 mL) or CH₂Cl₂ (100 mL).
- Reagent Addition: Add the appropriate alkyl phenyl carbonate (1.1 equivalents per primary amino group). For **allyl carbamate** synthesis, allyl phenyl carbonate would be used.



- Reaction: Stir the mixture overnight at room temperature.
- Workup: Pour the reaction mixture into a phosphate buffer to precipitate the product. The product can then be isolated and purified.[15]

Another common method is the reaction of an isocyanate with the corresponding allyl alcohol. [16]

General Synthesis of Carbamates from Amines



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Caption: General workflow for the synthesis of carbamates.

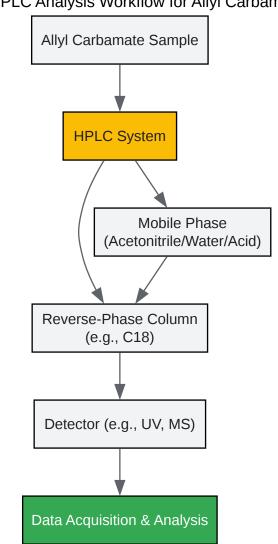
Analysis by High-Performance Liquid Chromatography (HPLC)

Allyl carbamate can be analyzed using reverse-phase (RP) HPLC with simple conditions.

- Column: Newcrom R1 or a standard C18 column can be used.[3]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid.
 [3] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.



 Application: This method is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies.[3]



HPLC Analysis Workflow for Allyl Carbamate

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Caption: Workflow for the HPLC analysis of allyl carbamate.

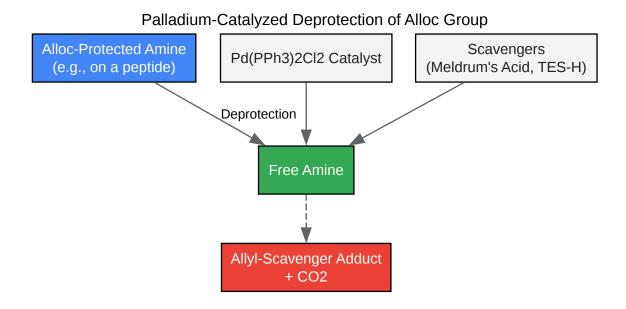
Deprotection of the Allyloxycarbonyl (Alloc) Group

The Alloc group is a valuable amine protecting group. A modern, reliable protocol for its removal has been developed.

Catalyst System: An air-stable Pd(PPh₃)₂Cl₂ catalyst is used.[11]



- Reagents: Meldrum's acid (MA) and a silane such as triethylsilane (TES-H) are employed as scavengers.[11]
- Conditions: The reaction can be performed in an open flask at ambient or slightly elevated temperatures (e.g., 50 °C), often with short reaction times (10-20 minutes).[11][17]
- Advantages: This protocol provides high yields, avoids N-allylated byproducts, and is suitable for both in-solution and on-resin peptide synthesis.[11][17]



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Caption: Key components in the deprotection of an Alloc-protected amine.

Safety and Handling

Allyl carbamate is harmful if swallowed and causes serious eye irritation.[1][2] It is also very toxic to aquatic life.[1][2] When handling this compound, appropriate personal protective equipment, including gloves and eye protection, should be worn.[2][18] Work should be conducted in a well-ventilated area.[2][18] Store in a cool, dry, and well-ventilated place away from ignition sources.[2]



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